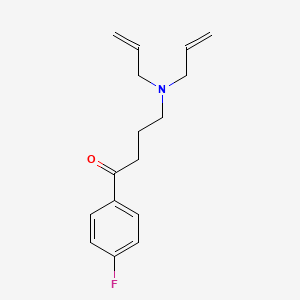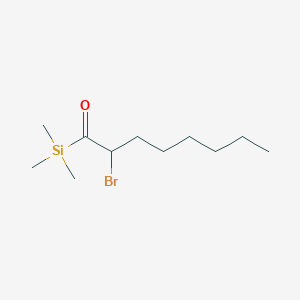
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate typically involves the reaction of chlorosilanes with orthosilicates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane, which help in dissolving the reactants and facilitating the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorosilane group to a silane group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted organosilicon compounds.
Scientific Research Applications
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate exerts its effects involves the interaction of its silicon and organic groups with various molecular targets. The compound can form stable bonds with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl orthosilicate
- Phenyltrichlorosilane
- Hexamethyldisiloxane
Uniqueness
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is unique due to its combination of butyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
60680-16-2 |
|---|---|
Molecular Formula |
C30H59ClO8Si3 |
Molecular Weight |
667.5 g/mol |
IUPAC Name |
tributan-2-yl [chloro-phenyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C30H59ClO8Si3/c1-13-24(7)32-41(33-25(8)14-2,34-26(9)15-3)38-40(31,30-22-20-19-21-23-30)39-42(35-27(10)16-4,36-28(11)17-5)37-29(12)18-6/h19-29H,13-18H2,1-12H3 |
InChI Key |
QHFAAUJGWLEXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C1=CC=CC=C1)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
